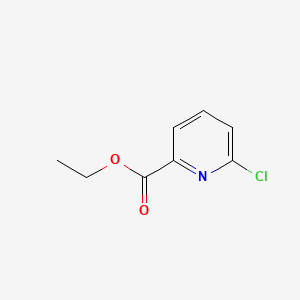

Ethyl 6-chloropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSVWYSFUABOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453804 | |

| Record name | Ethyl 6-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-89-6 | |

| Record name | Ethyl 6-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-chloropicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-Chloropicolinate

Abstract

Ethyl 6-chloropicolinate is a pivotal heterocyclic building block in the synthesis of numerous pharmaceutical and agrochemical agents. Its pyridine core, functionalized with both a chloro- and an ethyl ester group, offers versatile handles for further chemical modification, most notably in the construction of complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, grounded in established chemical principles and supported by detailed experimental protocols. We will dissect the strategic considerations behind each route, from the selection of starting materials to the optimization of reaction conditions, offering field-proven insights to guide researchers in their synthetic endeavors.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound (Target Molecule) can be approached through several strategic disconnections. The most logical and industrially relevant pathways involve either the late-stage chlorination of a pre-functionalized pyridine ring or the initial construction of the chloro-substituted ring followed by esterification. The primary retrosynthetic pathways hinge on two key intermediates: 6-Chloropicolinic Acid and 6-Hydroxypicolinic Acid .

An In-depth Technical Guide on the Core Chemical Properties and Structure of Ethyl 6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloropicolinate, a halogenated pyridine derivative, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its structural amalgamation of a pyridine ring, an ethyl ester, and a chloro substituent imparts a versatile reactivity profile, rendering it an invaluable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive exploration of the fundamental chemical properties, structural attributes, and synthetic applications of this compound, designed to equip researchers and drug development professionals with the technical insights necessary for its effective utilization.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its handling, reaction optimization, and purification.

Table 1: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 21190-89-6[2][3][4][5] |

| Molecular Formula | C8H8ClNO2[2][3][4][5][6] |

| Molecular Weight | 185.61 g/mol [2][5][6] |

| Appearance | Pale yellow crystalline solid[2] |

| Melting Point | Not explicitly found in search results. |

| Boiling Point | 289 °C[2] |

| Density | 1.2 ± 0.1 g/cm³[2] |

| Solubility | Soluble in most organic solvents. |

| InChIKey | ORSVWYSFUABOQU-UHFFFAOYSA-N[2][4][6] |

Molecular Structure and Reactivity Analysis

The synthetic utility of this compound is intrinsically linked to its molecular architecture. The electron-deficient pyridine ring is rendered particularly reactive by the presence of both an electron-withdrawing ethyl ester group at the 2-position and a halogen atom at the 6-position.

Sources

An In-Depth Technical Guide to Ethyl 6-Chloropicolinate: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of ethyl 6-chloropicolinate, a pivotal building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and critical applications, with a focus on the underlying chemical principles that drive its utility.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).

Table 1: Core Identifiers and Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 21190-89-6 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| IUPAC Name | ethyl 6-chloropyridine-2-carboxylate | [1] |

| Appearance | Pale yellow crystalline solid | [3] |

| Boiling Point | 289 °C | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 129 °C | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound: A Practical Laboratory Protocol

The most direct and common method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 6-chloropicolinic acid. This acid-catalyzed reaction is an equilibrium process, and to ensure a high yield of the desired ester, the equilibrium is typically shifted to the product side by using an excess of the alcohol (ethanol) and/or by removing the water formed during the reaction.[4][5]

Experimental Protocol: Fischer Esterification of 6-Chloropicolinic Acid

Objective: To synthesize this compound from 6-chloropicolinic acid and ethanol using sulfuric acid as a catalyst.

Materials:

-

6-Chloropicolinic acid

-

Anhydrous ethanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1 equivalent).

-

Add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents), which acts as both a reagent and the solvent.

-

Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Partition the mixture between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ester.

Caption: Fischer Esterification of 6-Chloropicolinic Acid.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Characteristic Signals |

| ¹H NMR | - Triplet at ~1.4 ppm (3H, -CH₃) - Quartet at ~4.4 ppm (2H, -CH₂-) - Aromatic protons in the range of 7.5-8.0 ppm (3H) |

| ¹³C NMR | - Signal at ~14 ppm (-CH₃) - Signal at ~62 ppm (-CH₂-) - Aromatic carbons in the range of 120-150 ppm - Carbonyl carbon (~165 ppm) |

| FT-IR (cm⁻¹) | - C-H stretching (aromatic and aliphatic) ~2900-3100 - C=O stretching (ester) ~1720-1740 - C=C and C=N stretching (pyridine ring) ~1400-1600 - C-O stretching ~1100-1300 - C-Cl stretching ~700-800 |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z ≈ 185 and 187 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

Note: The exact chemical shifts and peak positions can vary depending on the solvent and instrument used.

Key Reactions and Mechanistic Insights for Drug Development

The synthetic utility of this compound in drug discovery stems primarily from the reactivity of the chlorine atom at the 6-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being an electron-deficient heterocycle, facilitates nucleophilic aromatic substitution, particularly when a good leaving group like chlorine is present. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a temporary, negatively charged Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride ion.[6]

Caption: Generalized SNAr Mechanism on this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. This compound can serve as the electrophilic partner in these reactions, coupling with a variety of organoboron reagents to introduce new aryl or heteroaryl substituents at the 6-position.

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material in the synthesis of several commercially available drugs.

Synthesis of Zopiclone

Zopiclone, a non-benzodiazepine hypnotic agent used for the treatment of insomnia, is synthesized using an intermediate derived from this compound. The synthesis involves the reaction of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid to form an intermediate which is then cyclized.[7][8] While not a direct reaction of this compound, the structural motif is closely related and highlights the importance of chloropyridine derivatives in the synthesis of such drugs.

Synthesis of Pagoclone

Pagoclone, a non-benzodiazepine anxiolytic agent, is another example of a pharmaceutical whose synthesis can involve intermediates derived from substituted picolinates. The core isoindolinone structure of pagoclone is often constructed through multi-step sequences where functionalized pyridines are key components.[9]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Source:[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined reactivity, especially at the 6-position, allows for the strategic introduction of diverse functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists aiming to leverage this important intermediate in their research and development endeavors.

References

-

Supporting Information. Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry.

-

nucleophilic aromatic substitutions. YouTube.

-

Ethyl 6-chloro-5-methylpicolinate | C9H10ClNO2 | CID 9837074. PubChem.

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

-

Synthesis of Zopiclone. Chempedia - LookChem.

-

Amination of 2-halopyridines. ResearchGate.

-

This compound | C8H8ClNO2 | CID 11063114. PubChem.

-

An Efficient and Cost-Effective Synthesis of Pagoclone. ResearchGate.

-

Method for producing zopiclone. Eureka | Patsnap.

-

6-Chloropicolinic acid | C6H4ClNO2 | CID 20812. PubChem.

-

Process for the preparation of zopiclone. Google Patents.

-

6-chloro-2-picolinic acid methyl ester(6636-55-1) 1h nmr. ChemicalBook.

-

This compound. Gsrs.

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.

-

Aromatic Nucleophilic Substitution. Fisher Scientific.

-

An Improved Process For The Preparation Of Zopiclone Intermediate. Quick Company.

-

Supporting Information. The Royal Society of Chemistry.

-

Preparation method of zopiclone. Google Patents.

-

Fischer Esterification-Typical Procedures. OperaChem.

-

Fischer Esterification.

-

FT-IR spectrum of the ethyl... ResearchGate.

-

Table of Characteristic IR Absorptions.

-

Ethyl picolinate (2524-52-9) 1H NMR spectrum. ChemicalBook.

-

Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. ECHEMI.

-

esterification - alcohols and carboxylic acids. Chemguide.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

-

esterification of carboxylic acids with. Organic Syntheses Procedure.

-

Supplementary Information. The Royal Society of Chemistry.

-

2-Picolinic acid(98-98-6) 13C NMR spectrum. ChemicalBook.

-

FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. PubMed.

-

6-Chloronicotinic acid - Optional[FTIR] - Spectrum. SpectraBase.

-

Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed.

-

AN EFFICIENT SYNTHESIS OF CHLOROETHYLCLONIDINE. ElectronicsAndBooks.

Sources

- 1. This compound | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]

- 8. An Improved Process For The Preparation Of Zopiclone Intermediate [quickcompany.in]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Ethyl 6-chloropicolinate: A Technical Guide

Introduction to Ethyl 6-chloropicolinate and its Spectroscopic Signature

This compound, with the molecular formula C₈H₈ClNO₂, is a substituted pyridine derivative. Its structure comprises a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl ester group at the 2-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions. Understanding the expected NMR chemical shifts, IR vibrational modes, and mass fragmentation patterns is paramount for any scientist working with this molecule.

This guide will deconstruct the predicted spectroscopic data, explaining the underlying principles that govern the interaction of the molecule with different forms of electromagnetic radiation and its behavior under mass spectrometric conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, along with standardized protocols for data acquisition.

General Protocol for NMR Data Acquisition

A standardized approach is critical for obtaining high-quality, reproducible NMR data. The following is a best-practice protocol.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[1][2][3][4] Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Angle: 45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Proton Decoupling: Broadband decoupling is typically applied to simplify the spectrum by removing ¹H-¹³C coupling.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Diagram: Standard NMR Workflow

Caption: A generalized workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the aromatic protons and the ethyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Doublet (d) | 1H | H-3 | The electron-withdrawing ester group at C-2 and the nitrogen atom deshield this proton, shifting it downfield. It will be coupled to H-4. |

| ~7.8-8.0 | Triplet (t) | 1H | H-4 | This proton is coupled to both H-3 and H-5, resulting in a triplet. Its chemical shift is influenced by the adjacent nitrogen and chlorine. |

| ~7.4-7.6 | Doublet (d) | 1H | H-5 | The chlorine at C-6 and the nitrogen atom will influence the chemical shift. It will be coupled to H-4. |

| ~4.4-4.6 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons.[5][6][7][8] |

| ~1.4-1.6 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons are split into a triplet by the two neighboring methylene protons.[5][6][7][8] |

Note: Predicted chemical shifts are for CDCl₃ solvent and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164-166 | C=O (Ester) | Carbonyl carbons in aromatic esters typically resonate in this downfield region.[9][10][11] |

| ~150-152 | C-6 | The carbon bearing the chlorine atom is significantly deshielded. |

| ~148-150 | C-2 | This carbon is attached to the ester group and the ring nitrogen, leading to a downfield shift. |

| ~138-140 | C-4 | Aromatic CH carbons in pyridines appear in this range. |

| ~128-130 | C-3 | Aromatic CH carbon. |

| ~124-126 | C-5 | Aromatic CH carbon. |

| ~62-64 | -OCH₂CH₃ | The methylene carbon is attached to the ester oxygen, shifting it downfield.[12][13] |

| ~14-15 | -OCH₂CH₃ | The terminal methyl carbon is in the typical aliphatic region.[12][13] |

Note: Predicted chemical shifts are for CDCl₃ solvent.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

General Protocol for FT-IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid this compound or a drop of a concentrated solution onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Co-add 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring and the ethyl ester group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2980-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |

| ~1725-1715 | Strong | C=O Stretch | Aromatic Ester[14][15][16] |

| ~1580, ~1470 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |

| ~1300-1250 | Strong | C-O Stretch (asymmetric) | Ester[14][15][16] |

| ~1150-1100 | Strong | C-O Stretch (symmetric) | Ester[14][15][16] |

| ~750-700 | Strong | C-Cl Stretch | Aryl-Cl |

The strong carbonyl (C=O) stretch is one of the most characteristic peaks in the spectrum of an ester.[14][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

General Protocol for Electron Ionization (EI) MS Data Acquisition

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺): The molecular weight is 185.61 g/mol . The monoisotopic mass is approximately 185.02 Da.[17] A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. There will be two peaks:

-

M⁺ at m/z 185 (corresponding to the ³⁵Cl isotope).

-

[M+2]⁺ at m/z 187 (corresponding to the ³⁷Cl isotope) with an intensity of approximately one-third of the M⁺ peak, which is characteristic for a molecule containing one chlorine atom.[18][19]

Key Predicted Fragmentations:

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 156/158 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. |

| 140/142 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 111/113 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group as a radical. |

| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement, a characteristic fragmentation of ethyl esters.[20][21] |

Diagram: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Major predicted fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust, predictive framework for interpreting the spectral data of this important chemical intermediate. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. Mass spectrometry establishes the molecular weight and provides structural clues through characteristic fragmentation patterns, including the distinctive isotopic signature of the chlorine atom. By understanding these predicted spectroscopic features and employing standardized data acquisition protocols, researchers can confidently identify and utilize this compound in their synthetic endeavors.

References

-

Brian C. Smith. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]

-

Steffen Thomas, et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

J. Ronayne & D. H. Williams. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]

-

J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

T. Matsuo, T. Yoshida & Y. Kōdera. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. [Link]

-

Rong-Zhen Li, et al. Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]

-

University of Calgary, Department of Chemistry. Spectroscopy Tutorial: Esters. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

R. Gawinecki, et al. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

-

METTLER TOLEDO. 4 Guidelines For FTIR PAT. [Link]

-

M. D. Ap. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

Boston University. Basic NMR Concepts. [Link]

-

Ling-Zhi Li, et al. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]

-

H. H. Mantsch & I. C. P. Smith. A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. [Link]

-

Química Orgánica. IR Spectrum: Esters. [Link]

-

eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

C. H. Rochester & D. A. Trebilco. Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

-

Scribd. IR Spectrum Analysis of Aromatic Compounds. [Link]

-

White Bear Photonics. Demystifying FTIR: A Practical Guide for New Users. [Link]

-

INIS-IAEA. Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. [Link]

-

University of California, Irvine. Sample preparation for FT-IR. [Link]

-

Chemistry Stack Exchange. Splitting of ethyl ester proton NMR. [Link]

-

Brian C. Smith. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Link]

-

ResearchGate. 1 H NMR spectrum of 100% ethyl acetate, neat. [Link]

-

Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]

-

Doc Brown's Chemistry. H-1 proton NMR spectrum of ethyl acetate. [Link]

-

Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

UniTechLink. Step-by-step Analysis of FTIR - 2023. [Link]

-

University of Wisconsin-Madison. Running 13C spectra. [Link]

-

ResearchGate. 13c n.m.r. chemical shift data (6) for model compounds and for (1). [Link]

-

University of Rochester. 13-C NMR Protocol for beginners AV-400. [Link]

-

ResearchGate. Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

YouTube. NMR of ethyl ethanoate for A-level Chemistry. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

University of North Georgia. Chapter 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

National Institutes of Health. Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

-

YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. reddit.com [reddit.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

- 9. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. IR Spectrum: Esters [quimicaorganica.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. whitman.edu [whitman.edu]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tdx.cat [tdx.cat]

An In-Depth Technical Guide to Ethyl 6-Chloropicolinate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloropicolinate is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique electronic and steric properties, arising from the presence of a chlorine atom, an ester group, and a pyridine nitrogen, render it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed spectroscopic analysis, and an in-depth exploration of its reactivity, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines detailed experimental protocols for its synthesis and key transformations, alongside a discussion of its applications in the development of novel therapeutics and other advanced materials.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern synthetic chemistry, with a significant number of pharmaceuticals and agrochemicals containing this privileged scaffold.[1] this compound (also known as ethyl 6-chloropyridine-2-carboxylate) has emerged as a particularly useful intermediate due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the pyridine ring and the ester functionality activates the C6 position towards nucleophilic attack, while the chlorine atom serves as an excellent leaving group in various substitution and cross-coupling reactions. This unique combination allows for the selective introduction of a wide array of substituents, making it a valuable tool for generating molecular diversity in drug discovery and materials science.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a pale yellow crystalline solid or liquid with a boiling point of 289 °C.[2] Its calculated logP of 2.4 suggests moderate lipophilicity.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [3][4] |

| Molecular Weight | 185.61 g/mol | [3][4] |

| CAS Number | 21190-89-6 | [3] |

| Appearance | Pale yellow crystalline solid/liquid | [2] |

| Boiling Point | 289 °C | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.525 | [2] |

| XLogP3 | 2.4 | [3] |

| Topological Polar Surface Area | 39.2 Ų | [3] |

Solubility: this compound is generally soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. Its miscibility with water is low.

Molecular Structure and Spectroscopic Analysis

The structural features of this compound have been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (Predicted):

-

Ethyl Group: A triplet integrating to 3H is expected around 1.4 ppm (CH₃) and a quartet integrating to 2H around 4.4 ppm (CH₂), characteristic of an ethyl ester.

-

Pyridine Ring: Three aromatic protons will be present. The proton at C5 will likely appear as a doublet of doublets or a triplet around 7.8-8.0 ppm. The protons at C3 and C4 will appear as doublets in the range of 7.4-7.8 ppm. The exact coupling patterns will depend on the coupling constants between the adjacent protons.

¹³C NMR Spectrum (Predicted):

-

Ethyl Group: The CH₃ carbon is expected around 14 ppm, and the CH₂ carbon around 62 ppm.

-

Ester Carbonyl: The carbonyl carbon of the ester group will likely resonate in the region of 164-166 ppm.

-

Pyridine Ring: The carbon bearing the chlorine (C6) is expected to be the most downfield of the pyridine carbons, likely in the 150-155 ppm range. The other aromatic carbons will appear in the 120-140 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[7]

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong band will be present in the 1250-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretching: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ range, characteristic of the pyridine ring.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at m/z 185, with a characteristic [M+2]⁺ isotope peak at m/z 187 with approximately one-third the intensity of the molecular ion peak, due to the presence of the ³⁷Cl isotope.[8]

Predicted Fragmentation Pattern:

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A prominent fragment at m/z 140, corresponding to the 6-chloropicolinoyl cation.

-

Loss of Ethyl Group (-CH₂CH₃): A fragment resulting from the loss of the ethyl group.

-

Loss of Carbon Monoxide (-CO): Subsequent loss of CO from the picolinoyl cation to give a fragment at m/z 112.

-

Loss of Chlorine Radical (-•Cl): Loss of the chlorine atom from the molecular ion or fragment ions.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, particularly at the C6 position. This makes it an excellent substrate for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is readily displaced by a wide range of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). The electron-withdrawing ester group at the C2 position helps to stabilize the negatively charged Meisenheimer intermediate, facilitating the reaction.

Mechanism of Nucleophilic Aromatic Substitution: The reaction proceeds via a two-step addition-elimination mechanism.

Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.

Common nucleophiles used in SNAr reactions with this compound include amines, alcohols, and thiols, providing access to a diverse range of substituted picolinates.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent coupling partner in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of C-C bonds by coupling with boronic acids or their derivatives.

Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for a Suzuki-Miyaura coupling reaction with this compound.

This powerful reaction enables the synthesis of a wide variety of 6-aryl or 6-vinyl picolinates, which are important scaffolds in medicinal chemistry.

Applications in Drug Development and Agrochemicals

The versatile reactivity of this compound has led to its use in the synthesis of numerous biologically active molecules.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. This compound serves as a key starting material for the synthesis of novel kinase inhibitors, where the C6 position is functionalized to interact with the hinge region of the kinase active site.[9][10][11] For instance, it can be used to build scaffolds for inhibitors of kinases implicated in cancer signaling pathways.[12][13]

Precursor to Nevirapine Analogues

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. This compound can be utilized in the synthesis of analogues of Nevirapine, allowing for the exploration of structure-activity relationships and the development of second-generation NNRTIs with improved efficacy and resistance profiles.[5][14][15]

Agrochemical Synthesis

The chloropyridine moiety is present in a number of important agrochemicals. This compound can be used as a building block for the synthesis of novel herbicides and insecticides.[6]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 6-chloropicolinic acid.[16][17][18]

Materials:

-

6-Chloropicolinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 6-chloropicolinic acid (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate

-

Toluene/Ethanol/Water (4:1:1) solvent mixture

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the tube with an inert gas (repeat three times).

-

Add the degassed solvent mixture (toluene/ethanol/water) via syringe.

-

Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 6-phenylpicolinate.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[19][20][21]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[22] Avoid contact with skin and eyes.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[24]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[23]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of a wide range of complex molecules. The applications of this compound in the development of kinase inhibitors, antiviral agents, and agrochemicals underscore its importance in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, reactivity, and synthetic utility, offering a valuable resource for researchers and scientists working in these areas.

References

-

Fischer Esterification. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11063114, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2799611, Ethyl 6-chloronicotinate. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

University of Georgia. (2025-2026). EHSO Manual: 5 - Chemical Hazards. Environmental Health & Safety Division. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242723, Mthis compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

To Study Esterification Reaction Between Alcohol and Carboxylic Acid. (2022, September 14). Online Labs. Retrieved from [Link]

-

Irvine, N. M., Cooper, D. H., & Thornburgh, S. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic Resonance in Chemistry, 46(5), 436-440. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. (2017). RSC Advances, 7(59), 37199-37207. [Link]

-

Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. (2020). Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Link]

-

Synthesis and biological evaluation of phosphonate analogues of nevirapine. (2013). Bioorganic & Medicinal Chemistry Letters, 23(5), 1438-1441. [Link]

-

Making esters from alcohols and acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

-

Discovery of New Quinoline-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. (2022). Molecules, 27(23), 8272. [Link]

- A review on medicinally important heterocyclic compounds. (2022). Current Organic Synthesis, 19(6), 639-654.

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules, 26(16), 4995. [Link]

-

Predicting likely fragments in a mass spectrum. (2023, February 3). Chem Help ASAP [Video]. YouTube. [Link]

-

Improved synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU). (2011). Current Radiopharmaceuticals, 4(1), 24-30. [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2162. [Link]

-

13.13 Uses of 13C NMR Spectroscopy. (n.d.). Organic Chemistry. NC State University Libraries. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Chemistry LibreTexts. Retrieved from [Link]

-

Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy-l-ribonucleosides. (2001). Organic Process Research & Development, 5(2), 146-151. [Link]

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2018). Molbank, 2018(3), M1003. [Link]

-

Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). Molecules, 28(3), 1269. [Link]

-

Synthesis of 3-(4-Bromobenzyl)-5-(aryl methylene)-5H-furan-2-ones and their activity as inhibitors of the photosynthetic electron transport chain. (2007). Journal of Agricultural and Food Chemistry, 55(21), 8562-8569. [Link]

Sources

- 1. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. ekwan.github.io [ekwan.github.io]

- 6. Mthis compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. murov.info [murov.info]

- 16. m.youtube.com [m.youtube.com]

- 17. athabascau.ca [athabascau.ca]

- 18. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 19. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]

- 20. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]

- 22. aksci.com [aksci.com]

- 23. fishersci.com [fishersci.com]

- 24. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 6-chloropicolinate: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: Ethyl 6-chloropicolinate is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its pyridine core, functionalized with a reactive chlorine atom and an ethyl ester group, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthetic methodologies, and core reactivity. Tailored for researchers and drug development professionals, this document elucidates the mechanistic principles behind its synthesis and derivatization, highlighting its strategic importance in the generation of novel bioactive compounds.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application in synthesis and development. This section details the nomenclature and key physical and chemical data for this compound.

Nomenclature and Synonyms

The systematic identification of a chemical compound is crucial for unambiguous scientific communication.

-

IUPAC Name: ethyl 6-chloropyridine-2-carboxylate[1]

-

Common Synonyms: this compound, 6-chloropyridine-2-carboxylic acid ethyl ester, 2-Pyridinecarboxylic acid, 6-chloro-, ethyl ester, ethyl 6-CHLORO-2-PYRIDINECARBOXYLATE.[1][2][3][4]

Chemical and Molecular Identifiers

For database tracking, regulatory compliance, and computational modeling, a standardized set of identifiers is essential.

| Identifier | Value | Source |

| CAS Number | 21190-89-6 | PubChem[1], FDA GSRS[2] |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[1], FDA GSRS[2][5] |

| Molecular Weight | 185.61 g/mol | PubChem[1], FDA GSRS[5] |

| InChIKey | ORSVWYSFUABOQU-UHFFFAOYSA-N | PubChem[1][5] |

| PubChem CID | 11063114 | Fisher Scientific[4] |

Physicochemical Properties

These properties govern the compound's behavior in various physical states and solvent systems, which is critical for reaction setup, purification, and formulation.

| Property | Value | Source |

| Appearance | Pale yellow crystalline solid | CHEMLYTE SOLUTIONS[3] |

| Boiling Point | 289 °C | CHEMLYTE SOLUTIONS[3] |

| Density | 1.2 ± 0.1 g/cm³ | CHEMLYTE SOLUTIONS[3] |

| Flash Point | 129 °C | CHEMLYTE SOLUTIONS[3] |

| XLogP3 | 2.4 | PubChem[1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid, 6-chloropicolinic acid. The choice of methodology depends on the desired scale, yield, and purity requirements.

Proposed Synthetic Workflow

The most direct and industrially scalable approach involves a two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution with ethanol. Thionyl chloride is an excellent activating agent as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. Every step is designed for high conversion and purity, with built-in validation through purification and characterization.

Objective: To synthesize this compound from 6-chloropicolinic acid.

Materials:

-

6-Chloropicolinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Ethanol (EtOH) (3.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Acid Chloride Formation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloropicolinic acid (1.0 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise. Causality: This exothermic reaction converts the carboxylic acid to the highly reactive acyl chloride. Slow addition at 0 °C controls the reaction rate and minimizes side reactions.

-

Add a catalytic amount of DMF (1-2 drops). Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the chlorination.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. Monitor by TLC.

-

-

Esterification:

-

In a separate flask, prepare a solution of anhydrous ethanol (3.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the acyl chloride solution back to 0 °C.

-

Add the ethanol/triethylamine solution dropwise to the acyl chloride. Causality: Ethanol acts as the nucleophile. Triethylamine is a non-nucleophilic base that scavenges the HCl byproduct, driving the reaction to completion.

-

Stir at room temperature overnight. Monitor the reaction progress by TLC until the starting acyl chloride is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine. Causality: These washes remove unreacted reagents, salts, and water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Final Purification & Validation:

-

Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 5-20% ethyl acetate in hexanes).

-

Combine the pure fractions and evaporate the solvent to yield this compound as a pale yellow solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Core Reactivity and Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate. The chlorine atom at the C6 position is susceptible to displacement, and the ester can be readily modified, making it a powerful scaffold for building molecular diversity. Chlorinated heterocyclic compounds are prevalent in a wide range of FDA-approved drugs, underscoring the strategic importance of this structural motif.[6]

Key Derivatization Pathways

The compound serves as a launchpad for several high-yield transformations that are fundamental to modern drug discovery, such as cross-coupling and nucleophilic substitution reactions.[7][8]

Caption: Key derivatization reactions of this compound.

These reactions allow for the systematic exploration of chemical space around the picolinate core, enabling the optimization of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) in drug candidates. For instance, its utility has been demonstrated as an intermediate in the synthesis of potential anti-inflammatory and anti-cancer agents.[7]

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is an irritant and requires careful management.

GHS Hazard Identification

The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication.

| Hazard Code | Statement | Classification |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2[1][9] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A[1][9] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3[1][9] |

Recommended Handling Procedures

Adherence to safety protocols minimizes exposure and risk.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands and face thoroughly after handling.[10][11] Avoid contact with skin, eyes, and clothing.[10]

Storage Conditions

Proper storage is essential to maintain the compound's stability and integrity.

-

Store in a cool, dry, and dark place.[10]

-

Keep the container tightly closed.[10]

-

Store away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for innovation in the life sciences. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable building block for medicinal chemists and researchers. By enabling rapid access to diverse libraries of novel compounds, it continues to play a critical role in the pipeline for discovering next-generation therapeutics and agrochemicals.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11063114, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2799611, Ethyl 6-chloronicotinate. Retrieved from [Link]

-

Drugfuture. FDA Global Substance Registration System for this compound. Retrieved from [Link]

-

Global Substance Registration System (GSRS). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9837074, Ethyl 6-chloro-5-methylpicolinate. Retrieved from [Link]

-

Angene Chemical. Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 242723, Mthis compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid. Retrieved from [Link]

-

Zheng, P. et al. (2023). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 61, 01020. Retrieved from [Link]

-

Chemsrc. Ethyl 5-bromo-6-chloropicolinate. Retrieved from [Link]

-

Kunes, J. et al. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Collection of Czechoslovak Chemical Communications, 59(9), 2119-2122. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758810, Ethyl 6-Bromopicolinate. Retrieved from [Link]

-

Ukrorgsintez, I. et al. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

-

Isloor, A. M. et al. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 100(4), 100958. Retrieved from [Link]

Sources

- 1. This compound | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl 6-chloropyridine-2-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Mthis compound|6636-55-1|RUO [benchchem.com]

- 9. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Ethyl 6-chloropicolinate: Sourcing, Qualification, and Application

Introduction: The Strategic Value of a Halogenated Pyridine Ester

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical discovery, the strategic selection of building blocks is paramount. Ethyl 6-chloropicolinate (CAS No. 21190-89-6) has emerged as a cornerstone intermediate, valued for its versatile reactivity and commercial accessibility. This pyridine derivative, characterized by a chlorine atom at the 6-position and an ethyl ester at the 2-position, serves as a highly functionalized scaffold for constructing complex molecular architectures.

The chlorine atom is not merely a substituent; it is a strategic functional handle. Its susceptibility to nucleophilic aromatic substitution and its role as a coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) provide medicinal chemists with a reliable entry point for molecular diversification. This guide provides an in-depth analysis of the commercial landscape for this compound, outlines rigorous quality control protocols, and details a field-proven synthetic application, empowering researchers to leverage this critical reagent with confidence and precision.

Core Compound Identification and Properties

Accurate identification is the first step in any successful research endeavor. The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 21190-89-6 | [1][2][3] |

| IUPAC Name | ethyl 6-chloropyridine-2-carboxylate | [1][3] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2][3][4] |

| Molecular Weight | 185.61 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [5] |

| InChIKey | ORSVWYSFUABOQU-UHFFFAOYSA-N | [1][3][4] |

Caption: Figure 1: Chemical Structure of this compound.

Commercial Availability and Supplier Qualification

This compound is readily available from a multitude of fine chemical suppliers. However, not all sources provide material of equivalent quality or documentation. For research transitioning into development, supplier consistency and scalability are critical.

Major Commercial Suppliers

The following table summarizes offerings from prominent vendors. This is not an exhaustive list but represents a cross-section of the market, from catalog suppliers suitable for R&D-scale work to those who may offer bulk quantities.

Table 2: Comparison of Commercial Suppliers for this compound

| Supplier | Purity Specification | Available Quantities | Notes |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 97% | 1 g, 5 g | A well-documented source suitable for initial screening and discovery work.[3] |

| Chem-Impex | ≥ 99% (GC) | 5 g, 25 g, 100 g, 250 g, 1 kg | Offers higher purity and a wider range of pack sizes, indicating suitability for scale-up.[5] |

| Santa Cruz Biotechnology | Not specified | Custom inquiry | Primarily for biochemical and proteomics research applications.[6] |

| Sigma-Aldrich (MilliporeSigma) | Not explicitly listed, but related products available | Varies | A major supplier; researchers should check current catalog for specific availability and grades. |

| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Bulk inquiry | A China-based manufacturer listed on B2B platforms like ECHEMI, potentially for large-scale industrial supply.[2] |

A Logic-Driven Supplier Selection Workflow

The choice of a supplier should be a deliberate, risk-managed process. The following workflow is designed to ensure that the procured material meets the stringent requirements of drug discovery and development.

Caption: Figure 2: A decision workflow for qualifying a chemical supplier.

Quality Control and In-House Verification

A supplier's Certificate of Analysis (CoA) provides a baseline, but independent verification is a cornerstone of scientific integrity. The identity and purity of this compound can be readily confirmed using standard analytical techniques.

Key Analytical Techniques

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms molecular structure. The spectrum should show a characteristic triplet and quartet for the ethyl group, alongside three distinct signals for the protons on the pyridine ring.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms purity and molecular weight. A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z for [M+H]⁺ ≈ 186.03) is expected.

-

GC (Gas Chromatography): Often used by suppliers to determine purity (e.g., ≥ 99% GC).[5] This method is excellent for assessing the presence of volatile impurities.

Protocol: ¹H NMR for Structural Verification

This protocol ensures the procured material matches the expected chemical structure.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS, at 0 ppm) for precise referencing.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

-

Data Analysis & Interpretation:

-

Causality: The chemical environment of each proton dictates its resonance frequency (chemical shift). The expected signals are:

-

A triplet around δ 1.4 ppm (3H), corresponding to the -CH₃ of the ethyl group.

-

A quartet around δ 4.4 ppm (2H), corresponding to the -OCH₂- of the ethyl group.

-

Three aromatic signals between δ 7.4 and 8.0 ppm (1H each), corresponding to the protons on the pyridine ring. The specific splitting pattern (e.g., doublets, triplets) will depend on their coupling to each other.

-

-

Self-Validation: The integration of these peak areas should correspond to the number of protons (3:2:1:1:1). The presence of significant unassignable peaks indicates impurities.

-

Synthetic Application: A Versatile Building Block

This compound is a valuable intermediate primarily because the 6-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution and a versatile handle for palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of carbon, nitrogen, and oxygen-based functionalities, making it a key component in the synthesis of pharmaceuticals and agrochemicals, including potential anti-inflammatory and anti-cancer agents.[5][7]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative and robust method for creating a C-C bond at the 6-position, a common strategy in drug discovery.

Caption: Figure 3: Experimental Workflow for Suzuki Coupling.

Methodology:

-

Vessel Preparation (Causality: Oxygen can deactivate the palladium catalyst): To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inerting: Seal the flask and thoroughly purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical for catalyst longevity and reaction success.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Reaction: Heat the mixture to a temperature of 80-100 °C and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the starting material (this compound) indicates completion.

-

Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired coupled product.

-

Confirmation: Confirm the structure and purity of the final product using NMR and MS analysis.

Safety, Handling, and Storage

User safety is non-negotiable. This compound is classified with specific hazards that require appropriate handling procedures.

-

GHS Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some safety data sheets may list additional hazards, such as being toxic if swallowed or fatal if inhaled, underscoring the need to consult the specific SDS from your supplier.[8]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[8]

-

Handling: Avoid inhalation of vapors or dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers may recommend refrigerated storage (0 - 8 °C).[5]

Crucial Note: This information is a summary. Always consult the material-specific Safety Data Sheet (SDS) provided by your chosen supplier before any handling or use.

Conclusion

This compound is more than a simple catalog chemical; it is a strategic enabler for innovation in drug discovery and the life sciences. Its value is unlocked through a systematic approach to sourcing, rigorous in-house quality validation, and the application of robust, well-understood synthetic protocols. By adhering to the principles of supplier qualification, analytical verification, and safe handling outlined in this guide, researchers can confidently and effectively integrate this versatile building block into their synthetic programs, accelerating the path from concept to discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11063114, this compound. Available at: [Link]

-

Global Substance Registration System (GSRS). This compound. Available at: [Link]

-

Thulluri, C. et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

Sources

- 1. This compound | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Ethyl 6-chloropyridine-2-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Synthetic Versatility of Ethyl 6-Chloropicolinate: A Technical Guide to Key Reactions

Introduction: The Strategic Importance of Ethyl 6-Chloropicolinate in Modern Synthesis